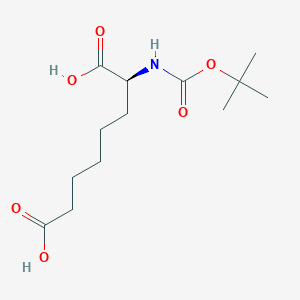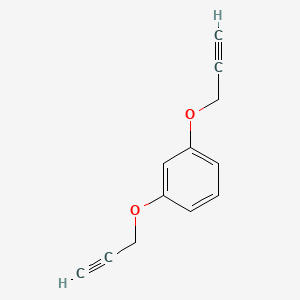![molecular formula C26H24Cl2P2Pd B1278890 [1,2-Bis(difenilfosfino)etano]dicloropaladio(II) CAS No. 19978-61-1](/img/structure/B1278890.png)
[1,2-Bis(difenilfosfino)etano]dicloropaladio(II)
Descripción general
Descripción
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) is a coordination compound with the chemical formula ([ (C_6H_5)_2PCH_2CH_2P (C_6H_5)_2]PdCl_2). It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings .
Aplicaciones Científicas De Investigación
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of PdCl2(dppe) is the carbon-halogen bond in organic compounds . This compound acts as a catalyst in various organic reactions, facilitating the breaking and formation of bonds .
Mode of Action
PdCl2(dppe) operates by binding to the carbon-halogen bond in the substrate, facilitating its breakage . This is followed by the formation of new bonds, resulting in the creation of a new compound . The presence of the PdCl2(dppe) catalyst lowers the activation energy required for the reaction, enabling it to proceed under milder conditions .
Biochemical Pathways
PdCl2(dppe) is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction , Suzuki-Miyaura coupling , Stille coupling , Sonogashira coupling , Negishi coupling , Hiyama coupling , and Heck reaction . These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis .
Pharmacokinetics
Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The action of PdCl2(dppe) results in the formation of new organic compounds through the creation of carbon-carbon and carbon-heteroatom bonds . This can lead to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of PdCl2(dppe) can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the pH of the reaction mixture . Additionally, the presence of impurities or other substances can either inhibit or enhance the catalytic activity of PdCl2(dppe) . Therefore, careful control of the reaction conditions is crucial for optimizing the effectiveness of PdCl2(dppe).
Análisis Bioquímico
Biochemical Properties
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) plays a significant role in biochemical reactions due to its ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. This compound interacts with various enzymes and proteins, acting as a catalyst to enhance reaction rates. For instance, it is known to interact with enzymes involved in oxidative addition and reductive elimination processes, thereby influencing the overall reaction mechanism . The nature of these interactions is primarily based on the coordination of the palladium center with the phosphine ligands, which stabilizes the transition state and lowers the activation energy required for the reaction.
Cellular Effects
The effects of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. The presence of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) in cellular environments can lead to the activation of signaling pathways that regulate cell survival and death . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) exerts its effects through a series of binding interactions with biomolecules. The palladium center in the compound can coordinate with various ligands, including amino acids and nucleotides, leading to enzyme inhibition or activation. This coordination can result in changes in the conformation of the enzyme, thereby affecting its activity. Furthermore, [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Studies have shown that the stability of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) vary with different dosages in animal models. At low doses, this compound can act as a catalyst to enhance biochemical reactions without causing significant toxicity. At high doses, it can lead to toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound exhibits beneficial catalytic properties up to a certain concentration, beyond which adverse effects become prominent.
Metabolic Pathways
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) is involved in various metabolic pathways, particularly those related to oxidative addition and reductive elimination reactions. This compound interacts with enzymes and cofactors that facilitate these reactions, thereby influencing the overall metabolic flux. The presence of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) can lead to changes in metabolite levels, affecting the balance of metabolic pathways within the cell .
Transport and Distribution
The transport and distribution of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to different cellular compartments. The localization and accumulation of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) within specific tissues can influence its biochemical effects, with higher concentrations observed in metabolically active tissues .
Subcellular Localization
The subcellular localization of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The specific localization of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) within the cell can determine its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe) in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) undergoes various types of reactions, including:
Oxidation: It can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: It participates in ligand exchange reactions where the chloride ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organohalides, organometallic reagents, and bases. Typical reaction conditions involve the use of solvents like toluene or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from reactions involving [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) are often cross-coupled products, such as biaryl compounds in Suzuki-Miyaura reactions .
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Similar in structure but contains a ferrocene moiety instead of an ethane backbone.
[1,3-Bis(diphenylphosphino)propane]palladium(II) chloride: Contains a propane backbone instead of an ethane backbone.
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II): Contains nickel instead of palladium.
Uniqueness
The uniqueness of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) lies in its high catalytic activity and selectivity in cross-coupling reactions, making it a valuable tool in organic synthesis .
Propiedades
IUPAC Name |
dichloropalladium;2-diphenylphosphanylethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454105 | |
| Record name | Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19978-61-1 | |
| Record name | Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis-(diphenylphosphino)ethanepalladium(II)dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)









